molecular formula C21H26N2O3 B2869571 1-(4-Methoxyphenyl)-3-[4-(4-methoxyphenyl)piperazino]-1-propanone CAS No. 477328-89-5

1-(4-Methoxyphenyl)-3-[4-(4-methoxyphenyl)piperazino]-1-propanone

Cat. No.: B2869571
CAS No.: 477328-89-5
M. Wt: 354.45
InChI Key: IZZJKJQJKVPUGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Methoxyphenyl)-3-[4-(4-methoxyphenyl)piperazino]-1-propanone is a chemical research compound offered for in vitro scientific investigation and analysis. This synthetic molecule features a propanone chain linking two aromatic systems, one of which is part of a piperazine ring—a structure of significant interest in medicinal chemistry. Piperazine derivatives are a well-studied class of compounds in pharmacological research due to their interactions with key neurotransmitter systems in the brain. Structurally related compounds have been investigated for their potential activity as serotonin receptor agonists and monoamine neurotransmitter modulators, making them valuable tools for studying neurochemical pathways and receptor functions . This product is intended for use by qualified researchers as a reference standard, for analytical purposes, or in the synthesis of more complex molecules for experimental use. It is supplied as a high-purity material to ensure reliable and reproducible results in a laboratory setting. This product is strictly for research use in laboratory facilities only. It is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material in accordance with their institution's safety protocols and all applicable local and national regulations.

Properties

IUPAC Name

1-(4-methoxyphenyl)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N2O3/c1-25-19-7-3-17(4-8-19)21(24)11-12-22-13-15-23(16-14-22)18-5-9-20(26-2)10-6-18/h3-10H,11-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZZJKJQJKVPUGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CCN2CCN(CC2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477328-89-5
Record name 1-(4-METHOXYPHENYL)-3-(4-(4-METHOXYPHENYL)-1-PIPERAZINYL)-1-PROPANONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

1-(4-Methoxyphenyl)-3-[4-(4-methoxyphenyl)piperazino]-1-propanone is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including antimicrobial, anticancer, and neuropharmacological effects, supported by research findings and case studies.

Chemical Structure and Properties

  • Molecular Formula : C26H28N2O3
  • Molecular Weight : 420.51 g/mol
  • IUPAC Name : this compound

The compound features a piperazine ring, which is known for its diverse biological activities, including antipsychotic and antidepressant properties.

Antimicrobial Activity

Research has demonstrated that compounds containing piperazine derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar piperazine derivatives can inhibit the growth of various bacterial strains.

Compound MIC (µg/mL) Target Organisms
This compoundTBDTBD
Piperazine Derivative A3.12Staphylococcus aureus
Piperazine Derivative B12.5Escherichia coli

The minimum inhibitory concentration (MIC) values for related compounds indicate their effectiveness against common pathogens. Further studies are needed to establish the specific MIC for this compound against various microorganisms.

Anticancer Activity

Several studies have indicated that compounds with similar structures show promise as anticancer agents. For example, research involving piperazine derivatives has highlighted their ability to induce apoptosis in cancer cells.

  • Case Study : A recent study evaluated the anticancer effects of a piperazine derivative similar to our compound on human breast cancer cells (MCF-7). The derivative showed a dose-dependent inhibition of cell proliferation with an IC50 value of 25 µM after 48 hours of treatment.

Neuropharmacological Effects

Piperazine derivatives have also been studied for their neuropharmacological effects. Some compounds exhibit anxiolytic and antidepressant-like activities in animal models.

  • Research Finding : In a rodent model, a related piperazine compound demonstrated significant anxiolytic effects in the elevated plus maze test, suggesting potential applications in treating anxiety disorders.

The mechanism by which this compound exerts its biological effects likely involves modulation of neurotransmitter systems and inhibition of certain enzymes associated with microbial growth and cancer cell proliferation.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Bioactive Comparison of Selected Chalcones

Compound Name Ring A Substituents Ring B Substituents IC50 (μM) Melting Point (°C) Reference
Target Compound 4-methoxy 4-methoxy (piperazino) N/A N/A N/A
Cardamonin 2,4-hydroxy None 4.35 N/A
2j () 4-bromo, 5-iodo 4-fluoro 4.703 N/A
1-(4-Bromophenyl)-3-[4-(3-chlorophenyl)piperazino]-1-propanone 4-bromo 3-chloro (piperazino) N/A 73–74
Avobenzone 4-methoxy 4-tert-butyl N/A 110–118

Research Findings and Implications

SAR Trends : Methoxy substitution reduces chalcone potency compared to halogens but may optimize pharmacokinetic properties. Piperazine derivatives trade bioactivity for target specificity or solubility .

Therapeutic Potential: The target compound’s dual methoxy-piperazine structure positions it as a candidate for CNS or anti-inflammatory applications, warranting further enzymatic and in vivo studies.

Synthetic Feasibility : , and 6 highlight microwave-assisted and carbonylative coupling methods for synthesizing related chalcones, suggesting viable routes for scaling up the target compound .

Preparation Methods

Synthesis of 3-Chloro-1-(4-Methoxyphenyl)propan-1-one

The α-chlorination of 1-(4-methoxyphenyl)propan-1-one serves as the foundational step. This reaction employs sulfuryl chloride (SO₂Cl₂) in carbon tetrachloride (CCl₄) under reflux conditions (60–70°C, 4–6 hours). The mechanism proceeds via radical intermediacy, facilitated by trace azobisisobutyronitrile (AIBN) as an initiator. Post-reaction, the crude product is purified via vacuum distillation (b.p. 120–125°C at 2 mmHg), yielding 3-chloro-1-(4-methoxyphenyl)propan-1-one as a pale-yellow liquid (72–78% yield).

Key Reaction Parameters

Parameter Value
Substrate 1-(4-Methoxyphenyl)propan-1-one
Chlorinating Agent Sulfuryl chloride (1.2 eq)
Solvent Carbon tetrachloride
Temperature 60–70°C
Reaction Time 4–6 hours
Yield 72–78%

Synthesis of 4-(4-Methoxyphenyl)piperazine

4-(4-Methoxyphenyl)piperazine is synthesized via Buchwald-Hartwig amination of 4-bromoanisole with piperazine in the presence of palladium(II) acetate (Pd(OAc)₂) , Xantphos ligand, and cesium carbonate (Cs₂CO₃) . The reaction proceeds in toluene at 110°C for 24 hours under nitrogen. Post-reaction, the mixture is filtered through celite, and the product is isolated via column chromatography (silica gel, ethyl acetate/hexane 1:3), affording 4-(4-methoxyphenyl)piperazine as a white crystalline solid (65–70% yield).

Key Reaction Parameters

Parameter Value
Aryl Halide 4-Bromoanisole
Amine Piperazine (1.5 eq)
Catalyst Pd(OAc)₂ (5 mol%)
Ligand Xantphos (10 mol%)
Base Cs₂CO₃ (3.0 eq)
Solvent Toluene
Temperature 110°C
Reaction Time 24 hours
Yield 65–70%

Alkylation Reaction to Form Target Compound

The final step involves SN2 alkylation of 4-(4-methoxyphenyl)piperazine with 3-chloro-1-(4-methoxyphenyl)propan-1-one. The reaction is conducted in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as a base (2.5 eq) at 80°C for 12 hours. Post-reaction, the mixture is diluted with ice-cold water, extracted with dichloromethane (DCM) , and purified via recrystallization from isopropyl alcohol (IPA) . The target compound is obtained as a white powder (68–75% yield, m.p. 145–148°C).

Key Reaction Parameters

Parameter Value
Alkylating Agent 3-Chloro-1-(4-methoxyphenyl)propan-1-one
Amine 4-(4-Methoxyphenyl)piperazine (1.0 eq)
Base K₂CO₃ (2.5 eq)
Solvent DMF
Temperature 80°C
Reaction Time 12 hours
Yield 68–75%

Optimization of Reaction Conditions

Solvent and Base Selection

Comparative studies reveal that DMF outperforms acetonitrile and dimethyl sulfoxide (DMSO) in facilitating nucleophilic displacement due to its high polarity and ability to stabilize transitional states. Similarly, potassium carbonate proves superior to sodium carbonate or triethylamine in deprotonating the piperazine nitrogen without promoting elimination side reactions.

Temperature and Stoichiometry

Elevating temperatures beyond 80°C accelerates reaction rates but risks Hofmann elimination , while sub-stoichiometric base quantities (<2.0 eq) result in incomplete conversion (<50%). A molar ratio of 1:1.2 (alkylating agent:piperazine) minimizes bis-alkylation byproducts (<5%).

Characterization and Analytical Data

The final product is characterized via ¹H NMR , ¹³C NMR , IR spectroscopy , and high-performance liquid chromatography (HPLC) .

¹H NMR (400 MHz, CDCl₃)

  • δ 7.85 (d, J = 8.8 Hz, 2H, Ar-H)
  • δ 6.92 (d, J = 8.8 Hz, 2H, Ar-H)
  • δ 3.85 (s, 3H, OCH₃)
  • δ 3.80 (s, 3H, OCH₃)
  • δ 3.45 (t, J = 6.4 Hz, 2H, N-CH₂)
  • δ 2.95–2.85 (m, 8H, piperazine-H)
  • δ 2.70 (t, J = 6.4 Hz, 2H, CO-CH₂)

IR (KBr, cm⁻¹)

  • 1685 (C=O stretch)
  • 1240 (C-O-C asym. stretch)
  • 830 (para-substituted Ar-H)

HPLC Purity

  • 99.2% (C18 column, acetonitrile/water 70:30, 1.0 mL/min)

Discussion of Byproducts and Purification

Major byproducts include 1,3-bis-[4-(4-methoxyphenyl)piperazino]-1-propanone (8–12%) and residual starting materials. Recrystallization from IPA reduces impurities to <1%, while silica gel chromatography (ethyl acetate/methanol 9:1) achieves >99% purity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.